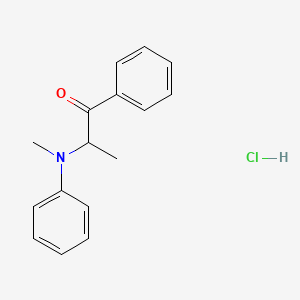
N-phenylmethcathinone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenylmethcathinone Hydrochloride, also known as 2-(Methylphenylamino)-1-phenyl-1-propanone Hydrochloride, is a synthetic cathinone derivative. This compound is known for its stimulant properties and is often used in scientific research for its psychoactive effects. It is a white, hygroscopic powder that is soluble in water and other polar solvents .
准备方法
Synthetic Routes and Reaction Conditions
N-phenylmethcathinone Hydrochloride can be synthesized through several methods. One common method involves the reaction of α-Bromopropiophenone with methylamine, followed by hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is similar to the laboratory method but scaled up to handle larger quantities of reactants and solvents. The reaction is monitored using gas chromatography and mass spectrometry to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-phenylmethcathinone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form N-phenylmethcathinone.
Reduction: Can be reduced to form N-phenylmethamphetamine.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: N-phenylmethcathinone.
Reduction: N-phenylmethamphetamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-phenylmethcathinone Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cathinone derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic uses in treating disorders such as ADHD and narcolepsy.
作用机制
The mechanism of action of N-phenylmethcathinone Hydrochloride involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter .
相似化合物的比较
N-phenylmethcathinone Hydrochloride is similar to other synthetic cathinones such as:
Mephedrone: Another synthetic cathinone with similar effects but different pharmacokinetics.
N-ethylcathinone: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which affects its pharmacological properties and potency compared to other synthetic cathinones .
属性
分子式 |
C16H18ClNO |
|---|---|
分子量 |
275.77 g/mol |
IUPAC 名称 |
2-(N-methylanilino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-13(16(18)14-9-5-3-6-10-14)17(2)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H |
InChI 键 |
NAVAUHSYPSENCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)N(C)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



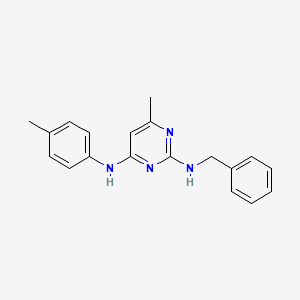
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
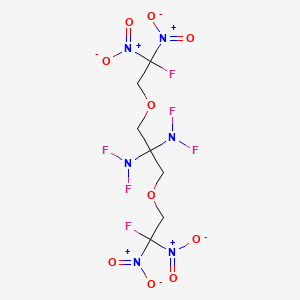
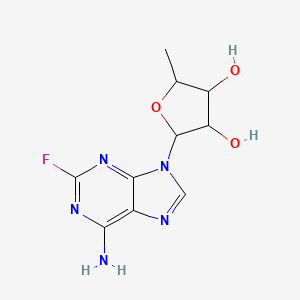



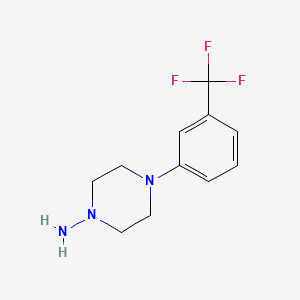
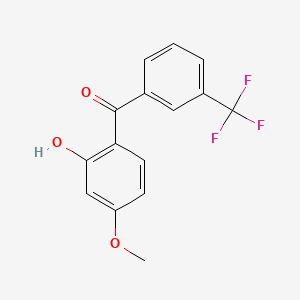
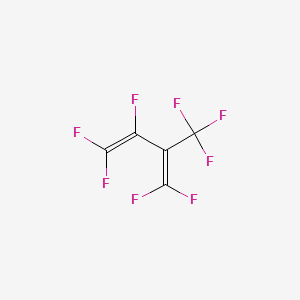
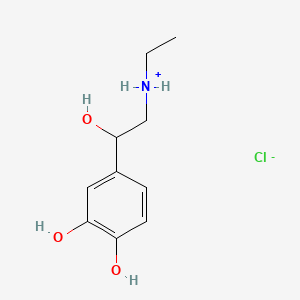
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one](/img/structure/B13417252.png)

